1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Description
1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by three distinct substituents:
- Position 1: A 2,3-dichlorobenzyl group, which introduces steric bulk and lipophilicity.
- Position 3: A trifluoromethyl (-CF₃) group, known for enhancing metabolic stability and modulating electronic properties.
This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where halogenated aromatic systems and electron-withdrawing groups are critical.
Properties
IUPAC Name |
2-[(2,3-dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N2O2/c13-7-3-1-2-6(10(7)14)5-19-8(11(20)21)4-9(18-19)12(15,16)17/h1-4H,5H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXKPCCPHVPFTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CN2C(=CC(=N2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the dichlorobenzyl and trifluoromethyl precursors. These precursors are then reacted under controlled conditions to form the pyrazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles or benzyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.
Industry: It may find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context of its application, such as its role in biological systems or chemical reactions.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The -CF₃ group at position 3 stabilizes the pyrazole ring through electron withdrawal, a feature shared with the 3-cyanophenyl analog .
- Biological Targeting : The benzodioxin substituent in may confer selectivity for central nervous system (CNS) targets, whereas chloropyridinyl groups (e.g., ) are common in agrochemicals.
Example :
- describes a CuI-catalyzed coupling to install aryl groups at position 1, yielding diarylpyrazoles . For the target compound, a similar approach using 2,3-dichlorobenzyl bromide as the alkylating agent could be hypothesized.
- highlights alkylation of NH-pyrazolecarboxylates with dihydroxypropyl groups, followed by cyclization to form fused heterocycles .
Challenges :
- Steric hindrance from the 2,3-dichlorobenzyl group may reduce reaction yields compared to less bulky analogs (e.g., 3-cyanophenyl in ).
- Carboxylic acid functionality requires protection/deprotection strategies to avoid side reactions during synthesis.
Physicochemical and Pharmacokinetic Properties
While direct data for the target compound are unavailable, analogs provide insights:
- Solubility: The carboxylic acid group enhances aqueous solubility, but this is counterbalanced by hydrophobic substituents (e.g., -CF₃ and dichlorobenzyl). The 3-cyanophenyl analog may exhibit better solubility due to the polar cyano group.
- Lipophilicity : The dichlorobenzyl group likely increases logP compared to benzodioxin-containing analogs , impacting bioavailability.
- Metabolic Stability : The -CF₃ group (shared with ) is resistant to oxidative metabolism, extending half-life.
emphasizes using computational tools (e.g., SwissADME) to predict properties like drug-likeness and bioavailability .
Q & A
What are the optimal synthetic routes for 1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid?
Level: Basic
Methodological Answer:
Synthesis typically involves multi-step reactions:
- Step 1: Preparation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or diketones. Fluorinated substituents (e.g., trifluoromethyl) are introduced early using reagents like trifluoromethyl iodide or via nucleophilic substitution .
- Step 2: Substitution at the 1-position of the pyrazole ring with 2,3-dichlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to attach the dichlorobenzyl group .
- Step 3: Carboxylic acid functionalization at the 5-position via hydrolysis of ester intermediates (e.g., using NaOH/EtOH) .
Optimization: Use continuous flow reactors for improved yield and reduced side products .
How can researchers characterize the structural integrity and purity of this compound?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C/¹⁹F NMR confirm substituent positions and detect impurities. For example, the trifluoromethyl group shows a distinct triplet in ¹⁹F NMR .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- X-Ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., carboxylic acid dimer interactions) .
What factors influence the stability of this compound under varying storage conditions?
Level: Basic
Methodological Answer:
- Fluorinated Groups: The trifluoromethyl group enhances hydrolytic stability but may increase photodegradation risk. Store in amber vials at -20°C .
- Carboxylic Acid Protons: Susceptible to oxidation; stabilize under inert gas (N₂/Ar) and avoid prolonged exposure to moisture .
- Analytical Monitoring: Use accelerated stability studies (40°C/75% RH for 1 month) with HPLC-MS to track degradation products .
How does the presence of dichlorobenzyl and trifluoromethyl groups affect the compound's reactivity?
Level: Advanced
Methodological Answer:
- Electronic Effects: The electron-withdrawing trifluoromethyl group reduces electron density at the pyrazole ring, directing electrophilic substitutions to specific positions.
- Steric Hindrance: The bulky dichlorobenzyl group limits accessibility to the 1-position, favoring regioselective reactions at the 4- or 5-positions .
- Hydrophobic Interactions: Both groups enhance lipophilicity (logP ~2.4), influencing solubility in biological assays (e.g., DMSO stock solutions) .
What strategies are employed to resolve contradictions in biological activity data across studies?
Level: Advanced
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing dichlorobenzyl with fluorophenyl) to isolate key pharmacophores .
- In Vitro vs. In Vivo Validation: Address discrepancies by comparing enzyme inhibition (e.g., COX-2) in cell-free assays versus animal models .
- Meta-Analysis: Cross-reference datasets from crystallography (binding modes) and molecular dynamics simulations to reconcile activity variations .
What computational methods are used to predict binding affinities of this compound?
Level: Advanced
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or kinase domains). The carboxylic acid group often forms hydrogen bonds with catalytic residues .
- QSAR Modeling: Train models on pyrazole derivatives to correlate substituent electronegativity (Cl, CF₃) with IC₅₀ values .
- ADME Prediction: SwissADME estimates drug-likeness (e.g., bioavailability score: 0.55) and identifies metabolic soft spots (e.g., ester hydrolysis) .
How can crystallographic studies elucidate the hydrogen-bonding interactions of this compound?
Level: Advanced
Methodological Answer:
- Single-Crystal Growth: Slow evaporation from ethanol/water mixtures yields crystals suitable for diffraction.
- Hydrogen-Bond Analysis: The carboxylic acid moiety forms dimeric structures (O─H···O distances ~2.6 Å), while the dichlorobenzyl group engages in π-π stacking with aromatic residues .
- Thermal Motion Analysis: Anisotropic displacement parameters reveal conformational flexibility in the pyrazole ring, impacting binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
